3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide
Description
This compound features a central isoxazole-4-carboxamide core substituted with 3,5-dimethyl groups. The carboxamide nitrogen is further functionalized with a methyl-linked 2-(thiophen-2-yl)pyridin-4-yl moiety, creating a hybrid heterocyclic structure. Safety guidelines emphasize precautions against heat and ignition sources (P210), proper handling (P201, P202), and restricted access for children (P102) .
Properties
IUPAC Name |
3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-9-12-5-6-17-13(8-12)14-4-3-7-22-14/h3-8H,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEIMTCRFKXCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine and thiophene moieties. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action for 3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Heterocyclic Variations
The target compound’s isoxazole core distinguishes it from analogs in , which utilize benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl cores. For example, 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one replaces the isoxazole with a fused triazole-benzimidazole system. Such cores may influence electronic properties and binding interactions in biological systems .
Substituent Diversity
- Thiophene vs. Other Aryl Groups : The target compound’s 2-(thiophen-2-yl)pyridine substituent is mirrored in analogs like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one (). However, other analogs substitute thiophene with thiazole, furan, or bromophenyl groups. Brominated derivatives (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one ) highlight the role of halogenation in modulating lipophilicity and steric bulk .
- Pyridine Positioning : The patent in describes 2,6-dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine , where the pyridine is linked to an imidazopyridazine core. The target compound’s pyridin-4-yl group is substituted at the 2-position with thiophene, which may alter conformational flexibility compared to unsubstituted pyridine derivatives .
Potential Functional Implications
While biological data for the target compound are absent, structural parallels to patented antiviral agents () imply possible therapeutic applications. The thiophene-pyridine motif may engage in π-π stacking or hydrogen bonding, akin to the imidazopyridazine derivatives targeting viral infections. Conversely, brominated analogs () could prioritize stability or bioavailability adjustments .
Biological Activity
3,5-dimethyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)isoxazole-4-carboxamide is a complex organic compound that combines isoxazole, pyridine, and thiophene moieties. Its unique structure suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3,5-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide. The molecular formula is with a molecular weight of approximately 313.37 g/mol. The presence of multiple heteroatoms contributes to its diverse reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structural features often exhibit antimicrobial activity. For instance, derivatives containing thiophene and pyridine rings have been documented to possess significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .
Anti-inflammatory Effects
Isoxazole derivatives have been studied for their anti-inflammatory properties. The compound may act by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies suggest that related compounds can selectively inhibit COX-2 over COX-1, potentially reducing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Emerging data suggest that this compound may exhibit anticancer properties. Compounds featuring isoxazole rings have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on similar compounds have indicated their effectiveness against various cancer cell lines .
Study on Antimicrobial Activity
A study investigating the antimicrobial efficacy of various thiophene derivatives found that compounds similar to this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising therapeutic potential .
Anti-inflammatory Research
In a preclinical study assessing the anti-inflammatory effects of isoxazole derivatives, the compound was shown to reduce inflammation markers in animal models. The results indicated a reduction in edema and pro-inflammatory cytokines following treatment with the compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Isoxazole Derivative A | Structure A | Anti-inflammatory, Antimicrobial |
| Thiophene Derivative B | Structure B | Anticancer, Antimicrobial |
| Pyridine Derivative C | Structure C | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
